3-[(2,6-Dichlorophenyl)sulfanyl]azetidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9Cl2NS |
|---|---|
Molecular Weight |
234.14 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)sulfanylazetidine |
InChI |
InChI=1S/C9H9Cl2NS/c10-7-2-1-3-8(11)9(7)13-6-4-12-5-6/h1-3,6,12H,4-5H2 |
InChI Key |
XWUBWVBDIYIUIU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)SC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 3 2,6 Dichlorophenyl Sulfanyl Azetidine Derivatives
Strain-Driven Reactivity of the Azetidine (B1206935) Core
Azetidines, as four-membered nitrogen-containing heterocycles, possess a significant degree of ring strain, estimated at approximately 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of their chemical reactivity, positioning them between the highly reactive aziridines and the more stable pyrrolidines. rsc.orgresearchwithrutgers.com This moderate stability allows for easier handling compared to aziridines, while still providing a thermodynamic driving force for reactions that lead to ring opening or modification. rsc.orgrsc.org The reactivity of the azetidine core can be harnessed for various synthetic transformations. rsc.org
The strain within the azetidine ring makes it susceptible to attack by nucleophiles, leading to ring cleavage. These reactions are synthetically valuable as they provide a pathway to functionalized linear amines. bohrium.com For the ring-opening to occur, the azetidine nitrogen is often activated, for instance, by converting it into an azetidinium salt or by attaching an electron-withdrawing group, which increases the electrophilicity of the ring carbons. bohrium.commagtech.com.cn
The regioselectivity of the nucleophilic attack is a critical aspect of these reactions and is influenced by both electronic and steric factors. bohrium.commagtech.com.cn Nucleophiles generally attack the carbon atom adjacent to the nitrogen (the C2 or C4 position). In cases where an unsaturated substituent is present at the C2 position, the attack preferentially occurs at that carbon due to electronic stabilization in the transition state. magtech.com.cn Conversely, sterically demanding nucleophiles tend to attack the less substituted carbon adjacent to the nitrogen. magtech.com.cn A variety of nucleophiles, including carbon, nitrogen, oxygen, halogen, and sulfur-based reagents, have been successfully employed in azetidine ring-opening reactions. rsc.orgmagtech.com.cn For instance, the enantioselective desymmetrization of azetidines has been achieved using thiols as nucleophiles in the presence of a chiral phosphoric acid catalyst. rsc.org This highlights the utility of these reactions in asymmetric synthesis.
Table 1: Factors Influencing Regioselectivity in Azetidine Ring-Opening Reactions
| Influencing Factor | Preferred Site of Nucleophilic Attack | Rationale |
|---|---|---|
| Electronic Effects | C2-carbon bearing an unsaturated group (e.g., aryl, vinyl) | Stabilization of developing negative charge in the transition state. magtech.com.cn |
| Steric Hindrance | The less substituted carbon adjacent to the nitrogen | Minimization of steric repulsion between the nucleophile and substituents on the ring. magtech.com.cn |
| Nitrogen Activation | C2 or C4 position | Increased electrophilicity of the ring carbons upon formation of an azetidinium ion. bohrium.commagtech.com.cn |
Ring Expansion and Rearrangement Reactions of Azetidines
Beyond simple ring-opening, the strain in the azetidine ring can facilitate rearrangements and ring expansion reactions, providing access to larger, often more complex, heterocyclic systems. A notable example is the transformation of azetidines into pyrrolidines (a five-membered ring) through treatment with a diazo compound and a copper catalyst. nih.govacs.org This process is believed to proceed through the formation of an ammonium (B1175870) ylide followed by a rsc.orgresearchwithrutgers.com-Stevens rearrangement, resulting in a one-carbon ring expansion. nih.gov
Similarly, the reaction of strained aziridines with rhodium-bound carbenes can lead to a [3+1] ring expansion, yielding highly substituted azetidines. nih.gov While this reaction builds an azetidine rather than expanding it, the underlying principle involves a ring-opening/ring-closing cascade driven by strain, which is analogous to the processes azetidines themselves can undergo. nih.gov These types of transformations are powerful tools in synthetic chemistry, allowing for the conversion of readily available smaller rings into larger, more synthetically challenging heterocyclic structures. nih.gov
Reactivity of the Sulfanyl (B85325) Group in the Compound
The 3-[(2,6-Dichlorophenyl)sulfanyl] moiety, an aryl thioether, introduces a second reactive site into the molecule. The sulfur atom, with its lone pairs of electrons and its ability to exist in multiple oxidation states, imparts a distinct set of chemical properties that are orthogonal to the reactivity of the azetidine core. msu.edulibretexts.org
Thioethers are readily oxidized to sulfoxides and subsequently to sulfones. libretexts.orgbrainkart.com This transformation is a common and predictable reaction for the sulfanyl group. The oxidation state of the sulfur atom increases from -2 in the thioether to +4 in the sulfone. msu.edu Common oxidizing agents for this purpose include hydrogen peroxide and peroxyacids. libretexts.orgbrainkart.com The initial oxidation yields the corresponding sulfoxide (B87167), 3-[(2,6-Dichlorophenyl)sulfinyl]azetidine. Further oxidation of the sulfoxide under similar or slightly harsher conditions produces the sulfone, 3-[(2,6-Dichlorophenyl)sulfonyl]azetidine. brainkart.com These oxidation reactions are significant as they can dramatically alter the electronic and steric properties of the substituent, which in turn can influence the biological activity and physical properties of the molecule. Electrochemical methods have also been explored for the oxidation of thioethers to sulfones. rsc.org
Table 2: Oxidation States of Sulfur in Azetidine Derivatives
| Compound Type | Sulfur Oxidation State | General Structure (R = Azetidinyl) |
|---|---|---|
| Thioether (Sulfide) | -2 | R-S-Ar |
| Sulfoxide | 0 | R-S(=O)-Ar |
| Sulfone | +2 | R-S(=O)₂-Ar |
Potential for Nucleophilic Substitution at the Sulfur Center
The sulfur atom in a thioether is generally considered nucleophilic, not electrophilic, due to its available lone pairs of electrons. msu.edulibretexts.orgbrainkart.com It readily reacts with electrophiles, such as alkyl halides, to form stable trialkylsulfonium salts. libretexts.orgbrainkart.com However, reactions that constitute a formal nucleophilic substitution at the sulfur center of a simple thioether are not common. More typically, such substitutions occur at a sulfonyl sulfur (S in a +6 oxidation state), which is highly electrophilic. nih.gov
Despite this, certain transformations can lead to the replacement of one of the groups attached to the sulfur. For instance, transition-metal-free, acid-mediated coupling of thioethers with diaryliodonium salts can produce new aryl sulfides. organic-chemistry.org The proposed mechanism involves the formation of a sulfonium (B1226848) salt intermediate, which then undergoes a reaction that results in the formation of a new carbon-sulfur bond. organic-chemistry.org While not a direct Sₙ2-type displacement at the sulfur of the thioether, it represents a pathway for modifying the substitution at the sulfur center.
The carbon-sulfur bond in the sulfanyl linkage can be involved in radical processes. Thiyl radicals (RS•) are versatile reactive intermediates in organic synthesis. nih.gov They are commonly generated from thiols (R-SH), where the relatively weak S-H bond (BDE ~365 kJ/mol) can be cleaved homolytically using radical initiators or photolysis. nih.gov While the parent compound is a thioether, radical conditions could potentially lead to homolytic cleavage of the C-S bonds.
A well-known radical process involving thioethers is their reduction using Raney nickel, a reaction that is believed to proceed through a radical-based mechanism. brainkart.com Additionally, thiyl radicals are known to participate in addition reactions to unsaturated bonds, such as in the thiol-ene reaction. nih.govacsgcipr.org This reaction proceeds via a radical chain mechanism where a thiyl radical adds to an alkene, generating a carbon-centered radical which then abstracts a hydrogen atom from a thiol to propagate the chain. acsgcipr.org While this specific reaction starts from a thiol, it illustrates the general reactivity of sulfur-centered radicals in forming C-S bonds.
Functionalization and Derivatization of the Azetidine Ring and Aromatic Moiety
The presence of the sulfur linkage, the strained four-membered ring, and the dichlorinated aromatic system in 3-[(2,6-Dichlorophenyl)sulfanyl]azetidine derivatives allows for a diverse range of chemical transformations. These modifications can be directed towards the C-H bonds of the azetidine ring or at the aromatic substituent, enabling the synthesis of a wide array of novel chemical entities.
C-H Functionalization and Coupling Reactions with Heteroaromatic Compounds
The functionalization of C-H bonds, particularly on sp³-hybridized carbons within small, strained rings like azetidine, represents a significant area of interest in modern synthetic chemistry. While direct C-H functionalization of the azetidine ring in this compound itself is not extensively documented in publicly available literature, general principles and related examples suggest potential pathways.
Modern methodologies, such as photoredox catalysis, have emerged as powerful tools for the C-H functionalization of N-heterocycles. nih.govacs.org These methods often involve the generation of radical intermediates that can engage in coupling reactions. For the azetidine moiety in the target compound, activation of the nitrogen atom, for instance through acylation, would likely be a prerequisite for successful C-H functionalization. Such activation enhances the stability of potential intermediates and can direct the regioselectivity of the reaction.
Palladium-catalyzed cross-coupling reactions are another cornerstone of modern synthesis for forging carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org The direct C-H arylation of heteroarenes with aryl halides is a well-established process. In the context of this compound, this could conceptually be applied to couple the azetidine ring with various heteroaromatic halides. The success of such a transformation would likely depend on the choice of catalyst, ligand, and reaction conditions to overcome the inherent challenges of C(sp³)-H activation.
While specific examples for the direct coupling of 3-thio-substituted azetidines with heteroaromatic compounds are scarce, related transformations on other sulfur-containing heterocycles provide valuable insights. For instance, the palladium-catalyzed direct C-H arylation of 3-(methylsulfinyl)thiophenes has been successfully demonstrated, indicating that sulfur-containing groups are compatible with such coupling conditions. nih.govresearchgate.net
A hypothetical reaction scheme for the C-H functionalization of an N-acylated this compound with a heteroaromatic bromide is presented below.
| Parameter | Condition |
| Reactant 1 | N-Acyl-3-[(2,6-Dichlorophenyl)sulfanyl]azetidine |
| Reactant 2 | Heteroaromatic Bromide |
| Catalyst | Palladium(II) Acetate |
| Ligand | Sterically hindered phosphine (B1218219) or N-heterocyclic carbene |
| Base | Potassium Carbonate or Lithium tert-Butoxide |
| Solvent | Polar aprotic (e.g., DMF, Dioxane) |
| Temperature | 80-120 °C |
Reactivity at the 2,6-Dichlorophenyl Substituent (e.g., electrophilic substitution, cross-coupling reactions)
The 2,6-dichlorophenyl group in this compound is an electron-deficient aromatic system due to the presence of two electron-withdrawing chlorine atoms. These substituents also provide significant steric hindrance around the ipso-carbon and the adjacent ortho-positions (which are already substituted).
Electrophilic Aromatic Substitution:
Electrophilic aromatic substitution (EAS) reactions on the 2,6-dichlorophenyl ring are expected to be challenging due to the deactivating nature of the two chlorine atoms and the sulfanyl group. However, under forcing conditions, substitution may occur. The directing effect of the substituents would guide the incoming electrophile. The chlorine atoms are ortho-, para-directing, while the sulfanyl group is also an ortho-, para-director. In this case, the para-position (C4) relative to the sulfur atom is the most likely site for electrophilic attack, as the ortho-positions are blocked.
Nitration is a classic example of an EAS reaction. The nitration of 2,6-dichlorophenol, a related substrate, proceeds to give 2,6-dichloro-4-nitrophenol, demonstrating the feasibility of substitution at the C4 position. google.com A similar outcome would be anticipated for the nitration of this compound, although the reaction conditions would need to be carefully optimized to avoid oxidation of the sulfur atom.
Halogenation is another common EAS reaction. The palladium-catalyzed C-H halogenation of pyridyl sulfides has been reported, where halogenation occurs on the pyridyl ring, directed by the sulfide (B99878). acs.org For the 2,6-dichlorophenyl ring, direct electrophilic halogenation would likely require a Lewis acid catalyst and would be expected to occur at the C4 position.
| Reaction | Electrophile | Predicted Major Product |
| Nitration | NO₂⁺ | 3-[(2,6-Dichloro-4-nitrophenyl)sulfanyl]azetidine |
| Bromination | Br⁺ | 3-[(4-Bromo-2,6-dichlorophenyl)sulfanyl]azetidine |
| Chlorination | Cl⁺ | 3-[(2,4,6-Trichlorophenyl)sulfanyl]azetidine |
Cross-Coupling Reactions:
The chlorine atoms on the aromatic ring serve as handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions provide powerful methods for introducing new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling of aryl chlorides with boronic acids is a robust method for forming biaryl linkages. The reactivity of the two chlorine atoms in this compound would likely be similar, and selective mono- or di-substitution could potentially be achieved by controlling the stoichiometry of the reagents and the reaction conditions. The use of sterically hindered phosphine ligands is often crucial for the efficient coupling of aryl chlorides. nih.govresearchgate.net
The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling aryl halides with amines. wikipedia.orgrug.nl This reaction could be employed to introduce a variety of amino groups onto the 2,6-dichlorophenyl ring, further diversifying the molecular scaffold. Both primary and secondary amines can typically be used as coupling partners.
| Reaction Name | Coupling Partner | Potential Product |
| Suzuki-Miyaura | Heteroarylboronic acid | 3-[(2-Chloro-6-heteroarylphenyl)sulfanyl]azetidine |
| Buchwald-Hartwig | Secondary amine (e.g., morpholine) | 3-[(2-Chloro-6-morpholinophenyl)sulfanyl]azetidine |
| Sonogashira | Terminal alkyne | 3-[(2-Chloro-6-(alkynyl)phenyl)sulfanyl]azetidine |
The successful implementation of these cross-coupling reactions would provide access to a vast chemical space, enabling the synthesis of complex molecules with potential applications in various fields of chemical and biological research. The steric hindrance imposed by the 2,6-disubstitution pattern may necessitate the use of specialized catalyst systems and optimized reaction conditions to achieve high yields. nsf.gov
Structure Activity Relationship Sar and Molecular Design Principles for Azetidine Sulfur Compounds
Conformational Analysis and Flexibility of the Azetidine (B1206935) Ring
The azetidine ring, a four-membered saturated nitrogen heterocycle, serves as a unique scaffold in medicinal chemistry. enamine.net Its structure is a balance between the high ring strain of aziridines and the greater flexibility of pyrrolidines. rsc.org This inherent strain, approximately 25.4 kcal/mol, significantly influences its chemical reactivity and conformational preferences. rsc.orgbaranlab.org
Unlike planar aromatic rings or flexible acyclic chains, the azetidine ring is not flat. It adopts a puckered or bent conformation to alleviate some of its torsional strain. drugdesign.org Gas-phase electron diffraction studies have determined that the parent azetidine ring has a dihedral angle of approximately 37°, quantifying this puckering. The degree of this puckering and the energetic barrier to ring inversion are highly dependent on the nature and position of its substituents. The presence of a substituent at the 3-position, as in 3-[(2,6-dichlorophenyl)sulfanyl]azetidine, will have a pronounced effect on the ring's preferred conformation, influencing the spatial orientation of the substituent into pseudo-axial or pseudo-equatorial positions. This conformational constraint is a key feature exploited in drug design, as it reduces the entropic penalty upon binding to a biological target by pre-organizing the molecule in a bioactive conformation. enamine.net Compared to the more flexible five-membered pyrrolidine (B122466) ring, the azetidine scaffold offers a more rigid framework for positioning key interacting groups. researchgate.net
| Property | Azetidine | Pyrrolidine | Piperidine |
|---|---|---|---|
| Ring Size | 4-membered | 5-membered | 6-membered |
| Ring Strain (kcal/mol) | ~25.4 rsc.orgbaranlab.org | ~5.4 rsc.org | ~0 rsc.org |
| Conformation | Puckered drugdesign.org | Envelope/Twist | Chair/Boat drugdesign.org |
| Flexibility | Semi-rigid | Flexible researchgate.net | Flexible |
Influence of the 2,6-Dichlorophenyl Moiety on Molecular Recognition and Ligand Design
The 2,6-dichlorophenyl group is a critical component that profoundly influences the molecule's steric and electronic properties, playing a significant role in molecular recognition. The primary effect of the two chlorine atoms at the ortho positions is steric hindrance, which forces the phenyl ring to adopt a conformation that is significantly twisted out of the plane of the C-S bond. digitellinc.com Crystal structure analyses of related compounds show that the dihedral angle between the 2,6-disubstituted ring and the plane of its attached atoms is often large, approaching 90 degrees. digitellinc.com This sterically enforced, near-perpendicular orientation rigidly fixes the spatial position of the aromatic ring, which can be advantageous in ligand design by preventing unwanted planar conformations and presenting the chlorine atoms and the face of the ring for specific interactions.
Beyond steric bulk, the chlorine atoms fundamentally alter the electronic character of the phenyl ring and provide opportunities for specific, directional non-covalent interactions. The electron-withdrawing nature of chlorine atoms creates an electropositive region on the outer surface of the halogen, known as a "sigma-hole". enamine.net This region can engage in favorable electrostatic interactions with nucleophilic or electron-rich areas of a protein target, such as backbone carbonyls or the lone pairs of serine, threonine, or tyrosine residues. enamine.net This directional interaction is termed a halogen bond and is increasingly recognized as a powerful tool in rational drug design for enhancing binding affinity and selectivity. enamine.netacs.org Furthermore, the chlorine atoms can participate in other weak interactions, including C-H···Cl hydrogen bonds, further stabilizing the ligand-protein complex. digitellinc.com
| Interaction Type | Description | Significance in Ligand Design |
|---|---|---|
| Steric Hindrance | Ortho-substituents force a non-planar conformation relative to the sulfanyl (B85325) linker. digitellinc.com | Provides conformational rigidity; directs substituents into specific 3D space. |
| Halogen Bonding | Directional interaction between the electropositive σ-hole on chlorine and a nucleophile (e.g., O, N, S). enamine.net | Enhances binding affinity and selectivity; provides specific directional contacts. |
| Hydrophobic Interactions | The phenyl ring can interact with nonpolar pockets in a protein target. | Contributes to overall binding affinity. |
| C-H···Cl Hydrogen Bonds | Weak hydrogen bonds between protein C-H groups and the chlorine atoms. digitellinc.com | Contributes to the stability of the bound complex. |
Significance of the Sulfanyl Linkage in Mediating Molecular Interactions
The sulfanyl (thioether) linkage connecting the azetidine ring and the dichlorophenyl moiety is not merely a passive spacer but an active contributor to the molecule's physicochemical properties and binding potential. The geometry of the C-S-C bond is distinct from that of an ether (C-O-C) or methylene (B1212753) (C-CH2-C) bridge. The bond angle of a thioether is typically around 103°, which is considerably smaller than the ~118° angle of an ether. acs.org This geometric feature imparts a specific bent shape to the molecule, influencing the relative orientation of the two connected fragments. acs.org
The sulfur atom itself can participate in a range of non-covalent interactions that are crucial for molecular recognition. Although less electronegative than oxygen, the sulfur atom in a thioether can act as a weak hydrogen bond acceptor, forming N-H···S or O-H···S bonds with donor groups in a protein binding site. u-tokyo.ac.jpprinceton.edu While weaker than conventional hydrogen bonds, their contribution to binding affinity can be significant.
Furthermore, the polarizable nature of the sulfur atom allows it to engage in favorable sulfur-aromatic (S-π) interactions. researchgate.netnih.gov This involves an attractive interaction between the sulfur atom and the face of an aromatic ring of an amino acid residue like tyrosine, phenylalanine, or tryptophan. researchgate.netnih.gov These interactions are driven by a combination of dispersion and electrostatic forces and play a key role in the structural stability of many proteins and protein-ligand complexes. nih.govnih.gov The thioether linkage, therefore, provides both conformational control and a locus for specific, stabilizing interactions within a binding pocket.
Stereochemical Considerations in Modulating Structure-Activity Landscapes
Stereochemistry is a critical factor in drug design, as biological systems, being chiral themselves, often exhibit dramatic differences in their response to enantiomers of a chiral molecule. mdpi.combeilstein-journals.org For this compound, the carbon atom at the 3-position of the azetidine ring is a stereocenter. Consequently, the molecule can exist as two non-superimposable mirror images: the (R)-enantiomer and the (S)-enantiomer.
The absolute configuration at this C3 center dictates the precise three-dimensional arrangement of the bulky dichlorophenylsulfanyl substituent relative to the azetidine ring. u-tokyo.ac.jp Due to the puckered nature of the four-membered ring, the substituent in one enantiomer will project into a different region of space compared to its mirror image. drugdesign.org This has profound implications for the structure-activity landscape. A protein's binding pocket is a complex, chiral three-dimensional cavity. It is common for only one enantiomer (the eutomer) to fit optimally into this pocket, making the key interactions required for biological activity. The other enantiomer (the distomer) may bind with significantly lower affinity, show no activity, or even bind to a different target, potentially causing off-target effects. mdpi.com
Therefore, the stereoselective synthesis of 3-substituted azetidines is of paramount importance in medicinal chemistry. researchgate.netacs.org It allows for the separate biological evaluation of each enantiomer, enabling the identification of the eutomer and leading to the development of more potent and selective drug candidates. The difference in activity between enantiomers underscores that the precise spatial orientation of the key pharmacophoric elements—in this case, the dichlorophenyl group and the azetidine nitrogen—is essential for effective molecular recognition. acs.orgnih.gov
Principles of Scaffold Hopping and Bioisosteric Replacements in Azetidine Derivative Design
In drug discovery, scaffold hopping and bioisosteric replacement are key strategies used to optimize lead compounds by improving their potency, selectivity, or pharmacokinetic (ADME) properties while retaining the essential binding interactions. acs.orgnih.gov These principles can be applied to each of the three main components of this compound.
Azetidine Ring Replacements: The azetidine ring itself can be considered a bioisostere for other small cyclic or acyclic linkers. researchgate.net A common scaffold hop would be to replace the azetidine with a pyrrolidine, piperidine, or even an oxetane (B1205548) or cyclobutane (B1203170) ring. baranlab.orgdigitellinc.com Such a change would alter the rigidity, vectoral projection of substituents, and basicity of the core, potentially leading to improved properties. For example, replacing azetidine with a cyclobutane ring would remove the basic nitrogen, which could be desirable to reduce off-target effects or improve cell permeability.
Dichlorophenyl Moiety Replacements: The 2,6-dichlorophenyl ring is often used to impart a specific conformation and engage in halogen bonding. Bioisosteric replacement could involve substituting this ring with other groups that mimic its steric and electronic properties. nih.gov For instance, replacing it with a pyridine (B92270) or pyrimidine (B1678525) ring could introduce hydrogen bond acceptors while maintaining aromaticity. A non-aromatic, rigid scaffold like a bicyclo[1.1.1]pentane (BCP) could be used to mimic the para-substitution pattern of a phenyl ring but with improved solubility and metabolic stability due to its increased sp³ character. u-tokyo.ac.jppharmablock.com
Sulfanyl Linkage Replacements: The thioether linker can be replaced by a variety of other divalent groups. acs.org An ether (-O-) linkage is a common bioisostere, though it has a larger bond angle and different hydrogen bonding capabilities. acs.org A methylene (-CH₂) group would increase lipophilicity and remove the potential for sulfur-mediated interactions. Oxidation of the sulfur to a sulfoxide (B87167) (-SO-) or sulfone (-SO₂-) would dramatically increase polarity and hydrogen bond accepting strength, which could be used to enhance solubility or target specific interactions in the binding pocket. acs.org
| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |
|---|---|---|
| Azetidine | Cyclobutane, Oxetane, Pyrrolidine | Modulate basicity, rigidity, and vectoral properties. baranlab.orgdigitellinc.com |
| 2,6-Dichlorophenyl | Dichloropyridyl, Bicyclo[1.1.1]pentane, N-methylpyrazolyl | Alter aromaticity, solubility, metabolic stability, and H-bonding potential. nih.govpharmablock.com |
| Sulfanyl (-S-) | Ether (-O-), Methylene (-CH₂-), Sulfoxide (-SO-), Sulfone (-SO₂-) | Modify bond angle, polarity, lipophilicity, and H-bonding capacity. acs.org |
Computational and Theoretical Investigations of 3 2,6 Dichlorophenyl Sulfanyl Azetidine
Quantum Chemical Calculations for Molecular Geometry and Electronic Properties (e.g., DFT studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), represent a powerful tool for elucidating the molecular geometry and electronic properties of 3-[(2,6-Dichlorophenyl)sulfanyl]azetidine. These ab initio methods could be used to predict the three-dimensional arrangement of atoms with high accuracy.
A theoretical DFT study would involve selecting an appropriate functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to solve the Schrödinger equation for the molecule. The output of such a calculation would be an optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles. This information is fundamental for understanding the compound's steric profile. Furthermore, these calculations can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
Table 1: Hypothetical DFT-Calculable Parameters for this compound
| Parameter | Description | Potential Significance |
| Optimized Molecular Geometry | The lowest energy 3D arrangement of atoms. | Determines steric interactions and overall shape. |
| Bond Lengths (Å) | The equilibrium distance between atomic nuclei. | Indicates the strength and type of chemical bonds. |
| Bond Angles (°) | The angle formed between three connected atoms. | Defines the molecule's local geometry. |
| Dihedral Angles (°) | The angle between two intersecting planes. | Describes the conformation around rotatable bonds. |
| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |
| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap (eV) | The energy difference between HOMO and LUMO. | An indicator of chemical reactivity and stability. |
Molecular Docking and Dynamics Simulations for Analyzing Hypothetical Ligand-Target Interactions
To investigate the potential biological activity of this compound, molecular docking and dynamics simulations could be employed. These computational techniques are instrumental in predicting how a ligand (the compound) might bind to a biological target, such as a protein or enzyme.
Molecular docking simulations would predict the preferred orientation of the compound when bound to a target's active site, generating a binding score that estimates the strength of the interaction. This process involves preparing a 3D model of the target protein and computationally placing the ligand into the binding pocket in various conformations.
Following docking, molecular dynamics (MD) simulations could be run to analyze the stability of the predicted ligand-protein complex over time. An MD simulation would model the movement of atoms in the system, providing insights into the flexibility of the complex and the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that maintain the binding.
Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling provides a method to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for this compound have been published, one could be developed as part of a larger study on related azetidine (B1206935) derivatives.
Developing a QSAR model would involve synthesizing a library of analogous compounds and measuring their biological activity. Concurrently, a set of molecular descriptors (e.g., physicochemical, electronic, and steric properties) would be calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that links these descriptors to the observed activity. Such a model could then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.
Prediction of Spectroscopic Properties for Structural Elucidation
Computational chemistry offers methods to predict the spectroscopic properties of molecules, which can be invaluable for structural elucidation and for confirming experimental data. For this compound, theoretical spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) could be calculated.
DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts. This is typically achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. The predicted shifts can then be compared with experimental spectra to aid in peak assignment. Similarly, vibrational frequencies can be calculated, which correspond to the peaks observed in an IR spectrum. These theoretical frequencies help in assigning specific vibrational modes to the functional groups within the molecule, such as the N-H stretch of the azetidine ring or C-Cl stretches of the dichlorophenyl group.
Table 2: Theoretically Predictable Spectroscopic Data for this compound
| Spectroscopy Type | Predicted Data | Application |
| ¹H NMR | Chemical Shifts (ppm), Coupling Constants (Hz) | Assignment of proton signals in the experimental spectrum. |
| ¹³C NMR | Chemical Shifts (ppm) | Assignment of carbon signals in the experimental spectrum. |
| IR | Vibrational Frequencies (cm⁻¹) | Assignment of absorption bands to specific functional groups. |
| Mass Spectrometry | Isotopic Distribution Pattern | Prediction of the mass-to-charge ratio (m/z) and pattern for the molecular ion. |
Analysis of Electronic Structure and Reactivity Descriptors (e.g., Fukui functions, Molecular Electrostatic Potential)
A deeper understanding of the reactivity of this compound can be gained by analyzing its electronic structure. Reactivity descriptors, derived from quantum chemical calculations, can pinpoint the most reactive sites within the molecule.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface. It highlights regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show negative potential around the nitrogen and sulfur atoms, and positive potential near the azetidine N-H proton.
Fukui functions are another powerful descriptor, used to identify the sites most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density upon the addition or removal of an electron, these functions can quantify the reactivity of each atom in the molecule, providing a more nuanced view than MEP alone.
Advanced Spectroscopic and Analytical Methodologies for Characterization and Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 3-[(2,6-Dichlorophenyl)sulfanyl]azetidine, a combination of ¹H and ¹³C NMR experiments provides a complete picture of the molecular framework.
In the ¹H NMR spectrum, distinct signals are expected for the protons of the azetidine (B1206935) ring and the dichlorophenyl group. The azetidine protons typically appear as complex multiplets in the aliphatic region, with their chemical shifts and coupling constants being highly sensitive to the ring's conformation. The methine proton at the C3 position, directly attached to the sulfur atom, would likely resonate further downfield compared to the other methylene (B1212753) protons on the ring due to the deshielding effect of the thioether linkage. The aromatic region would feature signals corresponding to the three protons of the 2,6-dichlorophenyl group, exhibiting a characteristic splitting pattern (a triplet and a doublet) consistent with its substitution pattern.
The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. Key signals would include those for the two distinct carbons of the azetidine ring, the carbon bearing the sulfur atom (C-S), and the various carbons of the dichlorophenyl ring, including the two equivalent carbons bearing the chlorine atoms.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Azetidine CH₂ | ¹H | 3.0 - 4.0 | Multiplet |
| Azetidine CH | ¹H | 3.5 - 4.5 | Multiplet |
| Aromatic CH | ¹H | 7.0 - 7.5 | Multiplet |
| Azetidine CH₂ | ¹³C | 45 - 55 | - |
| Azetidine CH-S | ¹³C | 35 - 45 | - |
| Aromatic C-H | ¹³C | 128 - 132 | - |
| Aromatic C-Cl | ¹³C | 133 - 138 | - |
Note: The data in this table is predictive and based on typical chemical shift values for similar structural motifs. Actual experimental values are required for definitive assignment.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₉H₉Cl₂NS), the molecular weight is 233.15 g/mol .
In a high-resolution mass spectrum (HRMS), the compound would exhibit a molecular ion peak (M⁺) with a highly characteristic isotopic pattern. This pattern arises from the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl). The presence of two chlorine atoms results in a distinctive M, M+2, and M+4 peak cluster with relative intensities of approximately 9:6:1, providing strong evidence for the presence of two chlorine atoms in the molecule. The exact mass measurement from HRMS would allow for the unambiguous determination of the elemental formula.
Electron ionization (EI) would likely induce fragmentation, providing further structural information. Common fragmentation pathways could include the cleavage of the C-S bond, the N-C bonds of the azetidine ring, or the loss of chlorine atoms, leading to characteristic fragment ions.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.
Key expected vibrational frequencies include C-H stretching vibrations for both the aliphatic azetidine ring and the aromatic phenyl ring. The N-H stretching of the secondary amine within the azetidine ring would typically appear as a moderate band in the region of 3300-3500 cm⁻¹. Aromatic C=C stretching bands would be observed in the 1450-1600 cm⁻¹ region. The presence of the C-S (thioether) and C-Cl bonds would also give rise to characteristic, though often weaker, absorptions in the fingerprint region of the spectrum.
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Secondary Amine | N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Thioether | C-S Stretch | 600 - 800 |
X-ray Crystallography for Definitive Solid-State Structure Determination
While NMR, MS, and IR spectroscopy provide comprehensive information about the connectivity and functional groups of a molecule, X-ray crystallography offers the ultimate, definitive determination of its three-dimensional structure in the solid state. This technique would provide precise data on bond lengths, bond angles, and the conformation of the molecule.
For this compound, a single-crystal X-ray diffraction analysis would reveal the exact puckering of the four-membered azetidine ring. It would also define the dihedral angles describing the orientation of the 2,6-dichlorophenyl group relative to the azetidine ring and the geometry around the sulfur atom. This information is invaluable for understanding steric interactions and potential intermolecular interactions, such as hydrogen bonding involving the azetidine N-H group, in the crystal lattice.
Chromatographic Techniques for Purity Assessment and Mixture Separation
Chromatographic methods are indispensable for assessing the purity of the synthesized compound and for separating it from any unreacted starting materials, byproducts, or other impurities.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be developed. The compound's purity would be quantified by integrating the peak area of the main component relative to the total peak area detected, typically by a UV detector set to a wavelength where the aromatic ring absorbs strongly.
Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method for monitoring the progress of a reaction and for preliminary purity checks. Different solvent systems can be screened to find conditions that provide good separation between the product and other components of the reaction mixture. The spots on the TLC plate can be visualized using UV light or by staining with an appropriate reagent like potassium permanganate.
For preparative purposes, column chromatography using silica (B1680970) gel would be the standard method for purifying the crude product on a larger scale.
Future Perspectives and Unexplored Research Avenues for 3 2,6 Dichlorophenyl Sulfanyl Azetidine
Development of Novel and Highly Stereoselective Synthetic Pathways
The synthesis of 3-substituted azetidines, particularly with control over stereochemistry, remains a challenge in organic synthesis. While general methods for the preparation of 3-arylsulfanyl azetidines exist, dedicated studies on the synthesis of 3-[(2,6-Dichlorophenyl)sulfanyl]azetidine are scarce. Future research should focus on developing novel and efficient synthetic routes that also address the challenge of stereoselectivity at the C3 position.
One promising avenue is the adaptation of iron-catalyzed thiol alkylation of N-Cbz-azetidin-3-ols. chemscene.comnih.gov This method has shown success for a range of aryl thiols and could potentially be optimized for 2,6-dichlorothiophenol. Key areas for investigation would include catalyst and ligand screening to improve yields and diastereoselectivity, especially given the steric hindrance imposed by the ortho-chloro substituents.
Furthermore, the development of enantioselective methods is of paramount importance. The use of chiral catalysts, such as those based on transition metals (e.g., rhodium, copper) with chiral ligands, could enable the asymmetric synthesis of either the (R)- or (S)-enantiomer of this compound. organic-chemistry.orgnih.gov Exploring organocatalytic approaches, for instance, using chiral Brønsted or Lewis acids, could also provide a metal-free alternative for stereoselective synthesis. nih.govnih.govnih.gov A summary of potential stereoselective synthetic strategies is presented in Table 1.
Table 1: Potential Stereoselective Synthetic Strategies for this compound
| Catalytic System | Potential Advantages | Key Research Focus |
|---|---|---|
| Chiral Transition Metal Catalysis (e.g., Rh, Cu) | High enantioselectivity, broad substrate scope. | Ligand design, optimization of reaction conditions for the specific substrate. |
| Organocatalysis (e.g., chiral acids/bases) | Metal-free, environmentally benign, potential for novel reactivity. | Catalyst design, understanding the mechanism of stereocontrol. |
Exploration of Undiscovered Chemical Transformations and Derivatizations
The reactivity of the this compound core remains largely unexplored. Future research should aim to map out the chemical space accessible from this scaffold through various transformations.
The azetidine (B1206935) nitrogen offers a prime site for derivatization. N-alkylation, N-arylation, and N-acylation could be systematically explored to generate a library of derivatives with diverse electronic and steric properties. These modifications could significantly influence the biological activity and physicochemical properties of the parent molecule. nih.govresearchgate.net
The sulfur atom also presents opportunities for further functionalization. Oxidation of the sulfide (B99878) to the corresponding sulfoxide (B87167) or sulfone would introduce new functional groups with different hydrogen bonding capabilities and geometries. Such transformations could modulate the compound's polarity and metabolic stability.
Furthermore, the strained four-membered ring itself can participate in unique chemical reactions. Ring-opening reactions, promoted by nucleophiles or electrophiles, could provide access to novel acyclic or larger heterocyclic structures. rsc.org Cycloaddition reactions, leveraging the strain of the azetidine ring, could be another avenue to construct more complex polycyclic systems. medwinpublishers.com
Advanced Computational Studies for Predictive Molecular Design and Mechanism Elucidation
Computational chemistry offers powerful tools to guide and accelerate experimental research. For this compound, advanced computational studies could provide valuable insights into its structure, reactivity, and potential applications.
Density Functional Theory (DFT) calculations can be employed to predict the preferred conformations of the molecule, analyze its electronic structure (e.g., HOMO-LUMO energies), and calculate key properties such as bond dissociation energies and reaction barriers. researchgate.netsemanticscholar.orgresearchgate.net This information would be invaluable for understanding its reactivity and for designing new reactions. For instance, computational modeling could help predict the regioselectivity and stereoselectivity of various derivatization reactions, thereby guiding synthetic efforts.
Molecular dynamics (MD) simulations could be used to study the conformational dynamics of the azetidine ring and the influence of the bulky 2,6-dichlorophenylsulfanyl group. This would be particularly relevant for understanding how the molecule might interact with biological targets.
Quantitative Structure-Activity Relationship (QSAR) studies could be performed on a virtual library of derivatives to predict their potential biological activities. nih.gov By correlating calculated molecular descriptors with known biological data from related compounds, it may be possible to identify promising candidates for synthesis and experimental testing.
Table 2: Potential Applications of Computational Studies
| Computational Method | Application for this compound |
|---|---|
| Density Functional Theory (DFT) | Prediction of geometry, electronic properties, and reaction mechanisms. |
| Molecular Dynamics (MD) | Analysis of conformational flexibility and interactions with solvents or biological targets. |
Integration of the Compound into More Complex Molecular Architectures for Diverse Applications
The unique structural and electronic properties of this compound make it an attractive building block for the synthesis of more complex and potentially bioactive molecules.
In medicinal chemistry, the azetidine scaffold is often used as a bioisostere for other cyclic amines or as a conformational constraint in peptidic structures. nih.govnih.gov The incorporation of this compound into larger drug-like molecules could lead to novel compounds with improved pharmacological profiles. For example, it could be integrated into scaffolds known to exhibit activity as enzyme inhibitors or receptor modulators. The dichlorophenyl moiety, in particular, is a common feature in many approved drugs and could contribute to favorable binding interactions. rsc.org
The development of synthetic methodologies that allow for the facile incorporation of this azetidine derivative into combinatorial libraries would be highly valuable for drug discovery programs. nih.govresearchgate.net This could involve solid-phase synthesis strategies or the development of robust coupling reactions that are tolerant of the functional groups present in the molecule.
Beyond medicinal chemistry, the rigid and well-defined three-dimensional structure of this compound could be exploited in materials science. For instance, it could be incorporated into polymers or macrocycles to create materials with specific recognition or catalytic properties. nih.gov The presence of both a secondary amine and a sulfide linkage provides multiple points for covalent attachment to larger structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
